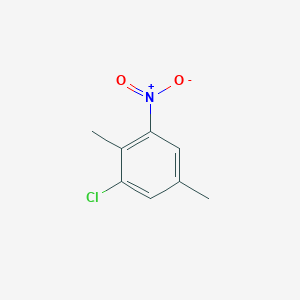

1-Chloro-2,5-dimethyl-3-nitrobenzene

Description

Significance of Nitroaromatic Compounds in Chemical Science

Nitroaromatic compounds, characterized by one or more nitro groups (NO2) attached to an aromatic ring, are a cornerstone of modern industrial chemistry. nih.govtaylorandfrancis.com The strong electron-withdrawing nature of the nitro group, a result of the combined electronegativity of its oxygen atoms and the partially positive nitrogen atom, imparts unique chemical and functional diversity to these molecules. nih.gov This property makes the nitro group a critical functional group in chemical synthesis. nih.gov

The applications of nitroaromatic compounds are extensive and varied. They are crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov In the pharmaceutical industry, many drugs trace their origins to nitroaromatic precursors. nih.gov For instance, substituted nitrobenzenes are used to create bioactive indoles for both drugs and agrochemicals. nih.gov Furthermore, the reduction of aromatic nitro compounds is a primary route to producing aromatic amines, a vital class of intermediates for many chemical processes. wikipedia.org

However, the very stability and chemical properties that make nitroaromatic compounds so useful also contribute to their environmental persistence. The electron-withdrawing nitro group makes the aromatic ring resistant to oxidative degradation, leading to concerns about soil and groundwater contamination from their widespread use. nih.gov

Contextualization of Substituted Nitrobenzenes within Organic Chemistry

Within the broader category of nitroaromatics, substituted nitrobenzenes are a subject of significant academic study. The substituents on the benzene (B151609) ring profoundly influence the molecule's reactivity and electronic properties. The nitro group itself is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. nih.govijrti.org This means it slows down the reaction and directs incoming electrophiles to the positions meta to the nitro group. nih.govlibretexts.org

The presence of other substituents in addition to the nitro group, as seen in 1-Chloro-2,5-dimethyl-3-nitrobenzene, further modifies the molecule's behavior. Electron-donating groups and electron-withdrawing groups alter the electron density of the aromatic ring, affecting the rate and orientation of substitution reactions. ijrti.orglibretexts.org The interplay between the inductive and resonance effects of different substituents is a key area of investigation in organic chemistry. researchgate.net For example, the interaction between a nitro group and other substituents can significantly affect the pi-electron delocalization of the aromatic ring. researchgate.net Additionally, the presence of a nitro group can facilitate nucleophilic aromatic substitution, a reaction that is generally difficult for benzene itself. wikipedia.orgacs.org

Research Gaps and Objectives for this compound Studies

A review of the available scientific literature indicates that this compound is not an extensively studied compound. While its constituent functional groups (chloro, methyl, nitro) and the nitrobenzene (B124822) framework are well-understood in other contexts, specific experimental and theoretical data for this particular isomer are scarce. This lack of focused research represents a significant knowledge gap.

Future research objectives for this compound could include:

Synthesis and Characterization: Developing and optimizing efficient synthetic routes to produce high-purity this compound. This would be followed by a comprehensive characterization of its physical and spectroscopic properties.

Reactivity Studies: Investigating its behavior in key organic reactions, such as nucleophilic aromatic substitution (displacing the chloro or nitro group) and reduction of the nitro group to an amine. The directing effects of the existing substituents in further electrophilic substitution reactions would also be of interest.

Computational Analysis: Performing theoretical calculations to understand its molecular geometry, electronic structure, and predict its reactivity. For the related compound 1-Chloro-2-methyl-3-nitrobenzene, it has been shown that the nitro group is twisted away from the plane of the benzene ring, a feature that likely influences its reactivity. researchgate.netiucr.org

Potential Applications: Exploring its potential as an intermediate in the synthesis of novel dyes, pharmaceuticals, or agrochemicals. The corresponding aniline (B41778) derivative, 3-amino-1-chloro-2,5-dimethylbenzene, could be a valuable building block.

Addressing these research gaps would provide a more complete understanding of this specific substituted nitrobenzene and could uncover new applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFACWRHDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597814 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13711-22-3 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 1 Chloro 2,5 Dimethyl 3 Nitrobenzene

Electron Transfer and Reduction Mechanisms

The presence of the nitro group makes 1-chloro-2,5-dimethyl-3-nitrobenzene susceptible to reduction through various pathways, including electrochemical and photochemical methods. These processes are initiated by electron transfer to the nitroaromatic system.

Electrochemical Reduction Pathways and Radical Anion Formation

The electrochemical reduction of nitroaromatic compounds is a well-studied process. Generally, the first step involves a one-electron transfer to the nitro group, resulting in the formation of a radical anion. This initial reduction is often reversible. The stability of the formed radical anion is influenced by the solvent, pH, and the nature of the substituents on the aromatic ring.

In aqueous solutions, the radical anion of nitrobenzene (B124822) is short-lived, but in aprotic solvents like acetonitrile (B52724) or dimethylformamide, it can be quite stable. The reduction potential is a key parameter that reflects the ease of electron transfer. The presence of electron-withdrawing groups on the aromatic ring facilitates the reduction by stabilizing the resulting radical anion, thus shifting the reduction potential to less negative values. Conversely, electron-donating groups make the reduction more difficult.

| Compound | Half-Wave Potential (E1/2 vs. SCE) in Acetonitrile |

|---|---|

| Nitrobenzene | -1.15 V |

| 1-Chloro-2-nitrobenzene | -1.04 V |

| 1-Chloro-3-nitrobenzene | -1.01 V |

| 1-Chloro-4-nitrobenzene (B41953) | -0.95 V |

| 2,4-Dinitrochlorobenzene | -0.63 V researchgate.net |

Based on the data in the table, the presence of a chlorine atom makes the reduction easier compared to nitrobenzene. The position of the chlorine atom also has a modest influence. The two electron-donating methyl groups in this compound are expected to counteract the effect of the chlorine atom to some extent, likely resulting in a half-wave potential that is slightly more negative than that of the simple chloronitrobenzenes but less negative than that of nitrobenzene itself. Following the initial formation of the radical anion, further reduction can occur, leading to the formation of the nitrosobenzene, phenylhydroxylamine, and ultimately the corresponding aniline (B41778) derivative through a series of electron and proton transfer steps.

Photoreduction Processes by Amine Donors

Nitroaromatic compounds can be reduced photochemically in the presence of suitable electron donors, such as tertiary amines. The mechanism of the photoreduction of nitroarenes by amines like triethanolamine (B1662121) (TEOA) or triethylamine (B128534) (TEA) is believed to proceed through the formation of a charge-transfer (CT) complex between the photoexcited nitroaromatic compound and the amine. rsc.orgresearchgate.net

Upon absorption of light, the nitroaromatic compound is excited to its singlet or triplet state, which then interacts with the ground-state amine to form an exciplex. Electron transfer within this complex from the amine to the excited nitroaromatic compound generates the nitroaromatic radical anion and the amine radical cation. The nitroaromatic radical anion can then undergo further reactions, such as protonation and subsequent reduction steps, to yield the corresponding amine.

Unimolecular Decomposition and Thermal Stability Analysis

The thermal stability of nitroaromatic compounds is a critical aspect, particularly for their application in various fields. The decomposition is often initiated by the cleavage of the C-NO2 bond.

C-NO2 Bond Homolytic Dissociation Energies and Energy Profiles

The strength of the C-NO2 bond, quantified by its bond dissociation energy (BDE), is a key parameter in determining the thermal stability of nitroaromatic compounds. Homolytic cleavage of this bond results in the formation of an aryl radical and a nitrogen dioxide radical. The BDE is significantly influenced by the electronic nature of other substituents on the aromatic ring.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in determining the C-NO2 BDEs for a wide range of nitroaromatic compounds. researchgate.net Electron-withdrawing groups, particularly other nitro groups, tend to weaken the C-NO2 bond, lowering its BDE. Conversely, electron-donating groups can have a more complex effect, sometimes strengthening the bond.

The table below presents calculated C-NO2 BDEs for several substituted nitrobenzenes and nitrotoluenes, providing a framework for estimating the BDE of this compound. researchgate.netscispace.comresearchgate.net

| Compound | Calculated C-NO2 Bond Dissociation Energy (kcal/mol) |

|---|---|

| Nitrobenzene | ~75 |

| 2-Nitrotoluene | ~73 |

| 3-Nitrotoluene | ~75 |

| 4-Nitrotoluene | ~74 |

| 1,3-Dinitrobenzene | ~71 |

| 2,4-Dinitrotoluene (B133949) | ~69 |

| 2,4,6-Trinitrotoluene (TNT) | ~68 |

For this compound, the presence of the two electron-donating methyl groups would be expected to slightly increase the C-NO2 BDE compared to a non-methylated analogue. The electron-withdrawing chlorine atom would likely have a counteracting, though potentially smaller, effect. Therefore, the C-NO2 BDE for this compound is anticipated to be in the range of 70-75 kcal/mol.

Influence of Substituent Nature and Position on Decomposition Pathways

While C-NO2 bond homolysis is a primary decomposition pathway, other routes can be competitive, especially in substituted nitroaromatics. For o-nitrotoluene and its derivatives, a competing pathway involves an intramolecular hydrogen abstraction from the methyl group by the nitro group. acs.org This leads to the formation of an aci-nitro intermediate, which can then undergo further reactions to form products like anthranil (B1196931) and water.

Theoretical studies have shown that for o-nitrotoluene, the activation energy for this intramolecular hydrogen transfer is significantly lower than the C-NO2 BDE. acs.org In the case of this compound, the 2-methyl group is ortho to the nitro group, making this intramolecular hydrogen abstraction pathway a plausible decomposition route. The presence of the chlorine atom at the 1-position and the second methyl group at the 5-position will electronically influence the energetics of both the C-NO2 homolysis and the hydrogen abstraction pathways. The electron-donating methyl groups may facilitate the hydrogen abstraction by increasing the electron density on the methyl carbon, while the inductive effect of the chlorine atom could influence the stability of the transition states involved. The thermal decomposition of nitrotoluenes can lead to a complex mixture of products, including benzaldehyde, benzonitrile, and various condensation products. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group can activate an aromatic ring towards nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is particularly effective when the nitro group is positioned ortho or para to a good leaving group, such as a halogen. In such cases, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, the chlorine atom (the leaving group) is meta to the nitro group. This geometric arrangement is not optimal for the stabilization of the Meisenheimer complex via resonance by the nitro group. Consequently, the activation of the chlorine for SNAr is expected to be significantly less pronounced than in isomers where the nitro group is in an ortho or para position to the chlorine.

The reactivity in SNAr reactions is also influenced by the steric hindrance around the reaction center. The presence of the two methyl groups ortho and para to the chlorine atom in this compound could sterically hinder the approach of a nucleophile to the carbon atom bearing the chlorine.

For comparison, the table below shows the second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) (where the nitro groups are ortho and para to the chlorine) with various amines.

| Nucleophile (Amine) | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |

|---|---|---|---|

| Aniline | Ethanol | 25 | 5.3 x 10-5 |

| Piperidine | Ethanol | 25 | 5.1 x 10-2 |

| Morpholine | Ethanol | 25 | 1.1 x 10-2 |

Data for 1-chloro-2,4-dinitrobenzene for comparative purposes.

Given the meta-positioning of the nitro group and the potential steric hindrance from the methyl groups, the rate of SNAr reactions on this compound is expected to be substantially lower than that observed for 1-chloro-2,4-dinitrobenzene under similar conditions. Nevertheless, under forcing conditions (high temperature, strong nucleophile), SNAr reactions may still be possible.

Reactivity of the Nitro Group in Displacement Reactions

The reactivity of this compound in displacement reactions is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the leaving group is expelled. youtube.comlibretexts.org The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂), is crucial for activating the benzene (B151609) ring towards nucleophilic attack. msu.edu This activation occurs because the electron-withdrawing group helps to stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org

Typically, this stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgmsu.edu In such arrangements, the negative charge can be delocalized directly onto the nitro group through resonance, significantly lowering the activation energy of the reaction.

However, in the specific case of this compound, the nitro group is positioned meta to the chlorine atom. This meta-positioning prevents the nitro group from participating in direct resonance stabilization of the negative charge on the carbon atom where the substitution occurs. libretexts.org While the nitro group's powerful inductive electron-withdrawing effect still renders the ring more electrophilic and susceptible to nucleophilic attack compared to an unsubstituted chlorobenzene (B131634), the lack of resonance stabilization means the reaction proceeds at a significantly slower rate than in its ortho- or para-nitro isomers.

Despite the less favorable meta-substitution pattern, displacement of the chloride is achievable under appropriate conditions. A key example of this reactivity is the synthesis of 2,5-dimethyl-3-nitroaniline, where an amino group displaces the chlorine atom. This transformation underscores that the activation provided by the nitro group is sufficient to enable nucleophilic aromatic substitution.

Table 1: Illustrative Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile | Conditions | Product | Finding |

| p-Chloronitrobenzene | Hydroxide (OH⁻) | 130 °C | p-Nitrophenol | Reaction occurs due to para-positioned nitro group enabling resonance stabilization. libretexts.org |

| m-Chloronitrobenzene | Hydroxide (OH⁻) | 130 °C | No Reaction | The meta-positioned nitro group cannot provide resonance stabilization, rendering the compound inert under these conditions. libretexts.org |

| 2,4-Dinitrochlorobenzene | Aniline | Ethanol | 2,4-Dinitrodiphenylamine | The presence of two nitro groups (one ortho, one para) strongly activates the ring, allowing the reaction to proceed under relatively mild conditions. researchgate.net |

| This compound | Ammonia (or equivalent) | Elevated temperature/pressure | 2,5-Dimethyl-3-nitroaniline | The reaction is feasible but requires forcing conditions due to the meta-nitro group and steric hindrance. |

Stereoelectronic Effects of Chloro and Methyl Substituents on Reaction Kinetics

The kinetics of nucleophilic aromatic substitution on this compound are finely tuned by the interplay of steric and electronic effects exerted by the chloro and methyl substituents.

Electronic Effects: The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. rsc.org

Nitro Group (-NO₂): As the primary activating group, its strong inductive and resonance electron-withdrawing capabilities make the aromatic ring electron-deficient and thus more attractive to incoming nucleophiles.

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic role. It is inductively electron-withdrawing, which enhances the electrophilicity of the carbon atom it is attached to (the site of attack). It also has a weak electron-donating effect through resonance, but in the context of SNAr, the inductive withdrawal is the dominant factor influencing reactivity.

Quantitative studies on related nitrochlorobenzene systems have shown a clear correlation between the electron-withdrawing strength of substituents and the reaction rate. rsc.org The stronger the net electron-withdrawing character of the ring, the faster the amination reaction.

Steric Effects: Steric hindrance plays a significant role in the reactivity of this molecule. The two methyl groups are positioned ortho to the nitro and chloro substituents, respectively. This arrangement creates considerable steric congestion around the reaction center.

Hindrance to Nucleophilic Approach: The methyl group at position 2 sterically shields the carbon atom bonded to the chlorine (C1), impeding the trajectory of the incoming nucleophile.

Transition State Destabilization: During the formation of the tetrahedral Meisenheimer complex, the substituents are forced into closer proximity. The steric clash between the incoming nucleophile, the methyl group at C2, and the hydrogen at C6 can increase the energy of the transition state, thereby slowing the reaction rate.

Research on the reaction of substituted fluoronitrobenzenes with sterically hindered amines (like 2-methylpiperidine (B94953) and 2,6-dimethylpiperidine) has demonstrated that increasing steric bulk dramatically decreases reaction rates. acs.org For instance, the introduction of methyl groups adjacent to the reaction site on the nucleophile can slow the reaction by several orders of magnitude. A similar principle applies when the steric bulk is on the aromatic substrate, as is the case with this compound.

Table 2: Relative Reaction Rates Illustrating Steric Effects in SNAr Data extrapolated from analogous systems to illustrate the principle.

| Nucleophile | Substrate | Relative Rate | Primary Reason for Rate Difference | Reference |

| Piperidine | Fluoro-2,4-dinitrobenzene | 1 | Unhindered nucleophile | acs.org |

| 2-Methylpiperidine | Fluoro-2,4-dinitrobenzene | ~2 x 10⁻³ | Steric hindrance from a single methyl group on the nucleophile | acs.org |

| trans-2,6-Dimethylpiperidine | Fluoro-2,4-dinitrobenzene | ~3 x 10⁻⁵ | Significant steric hindrance from two methyl groups on the nucleophile | acs.org |

This data highlights the profound impact of steric hindrance on SNAr reaction kinetics. The presence of the two methyl groups on the this compound ring similarly creates a sterically demanding environment that lowers its reactivity in displacement reactions compared to less substituted analogues like 1-chloro-3-nitrobenzene.

Computational Chemistry and Quantitative Structure Activity/property Relationships Qsar/qspr for 1 Chloro 2,5 Dimethyl 3 Nitrobenzene Analogs

Quantum Chemical Calculation Methodologies

Quantum chemical calculations form the foundation for modern QSAR/QSPR studies, providing detailed information about molecular structure and electronic properties that are essential for developing predictive models. aidic.itucsb.edu These methods allow for the determination of numerous molecular descriptors that correlate with macroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of nitroaromatic compounds. researchgate.net It is employed to perform geometry optimization, which determines the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on the potential energy surface. researchgate.netmdpi.com For instance, methods like B3LYP and M06 with basis sets such as 6-31G(d) or cc-pVDZ are commonly used for these optimizations. researchgate.netmdpi.com

Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. These include the total energy, binding energy, heat of formation, dipole moment, and the distribution of electronic charge within the molecule. researchgate.net The electrostatic potential on the molecular surface, which is crucial for understanding intermolecular interactions and reactivity, can also be determined. mdpi.com For nitroaromatic explosives, strong positive electrostatic potentials are often linked to higher sensitivity. mdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu While some can be derived from simple constitutional or topological features, many of the most informative descriptors, especially those related to electronic structure, are obtained from quantum chemical calculations. core.ac.ukucsb.edu These descriptors are the core components used to build QSAR/QSPR models. nih.gov

For nitroaromatic compounds, a variety of quantum chemical descriptors are used to predict properties ranging from thermal stability to toxicity. core.ac.uknih.govresearchgate.net These descriptors provide a quantitative basis for understanding how molecular structure influences a compound's behavior. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development

QSAR/QSPR models are mathematical equations that correlate molecular descriptors with a specific biological activity (QSAR) or physical property (QSPR). ecetoc.org The development process involves selecting a dataset of compounds with known properties, calculating relevant descriptors, and using statistical methods like multiple linear regression (MLR) to create a predictive model. core.ac.ukresearchgate.net These models must be rigorously validated to ensure their reliability and predictive power for regulatory purposes. researchgate.net

For nitroaromatic compounds, a key concern is their potential for energetic decomposition. QSPR models are developed to predict parameters like the heat of decomposition and impact sensitivity, which are crucial for assessing thermal hazards. core.ac.ukresearchgate.net

Researchers have successfully developed multilinear QSPR models to predict the heat of decomposition for non-ortho-substituted nitroaromatics. core.ac.uk These models use a combination of constitutional and topological descriptors, avoiding the need for computationally expensive quantum chemical calculations in some cases, making them more accessible for industrial applications. core.ac.uk Other, more complex models incorporate quantum chemical descriptors to provide deeper mechanistic insight. aidic.it For example, the strength of the C-NO₂ bond, which can be quantified by the Wiberg Bond Index (WBI), is a critical factor in the decomposition process and is often included in reactivity models. mdpi.com

Similarly, QSPR models have been built to predict the impact sensitivity of various nitro compounds, including nitroaromatics. researchgate.net These models correlate experimental impact sensitivity data with molecular descriptors calculated using DFT, enabling the prediction of this important safety parameter from molecular structure alone. researchgate.net

Table 2: Example of a Conceptual QSPR Model for Thermal Stability

| Endpoint | Compound Class | Descriptors Used (Conceptual) | Model Performance (Illustrative) |

|---|---|---|---|

| Heat of Decomposition (-ΔH) | Nitroaromatics | Constitutional (e.g., molecular weight, atom counts), Topological (e.g., connectivity indices), Quantum Chemical (e.g., bond dissociation energy of C-NO₂) | High correlation coefficients (e.g., R² > 0.8) in training and validation sets. core.ac.uk |

QSAR models are essential tools for predicting the environmental fate and toxicological effects of nitroaromatic compounds, which are recognized as pervasive organic pollutants. mdpi.comnih.gov These models can predict endpoints such as toxicity to aquatic organisms and mutagenicity, providing crucial data for environmental hazard and risk assessment. ecetoc.orgnih.gov

The mutagenicity of nitroaromatic compounds against strains like Salmonella typhimurium TA100 has been successfully modeled using QSAR. nih.govnih.gov These models often find that the energy of the lowest unoccupied molecular orbital (ELUMO) is a critical descriptor, as the biological activity of these compounds is often initiated by the enzymatic reduction of the nitro group, a process facilitated by a low ELUMO. mdpi.comresearchgate.net Other important descriptors include hydrophobicity (often represented by the octanol/water partition coefficient, Kow) and specific electronic parameters like the net charge on the nitro group's nitrogen atom. mdpi.com By developing such models, the potential mutagenicity of new or untested nitroaromatic compounds can be rapidly screened. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its fundamental chemical properties and reactivity. For nitroaromatic compounds, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. ucsb.edu

According to Frontier Orbital Theory, the HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO relates to its ability to act as an electrophile (electron acceptor). ucsb.edu In nitroaromatics, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making these compounds susceptible to nucleophilic attack or enzymatic reduction. mdpi.com The LUMO is often localized over the nitro group and the aromatic ring, indicating this is the primary site for accepting electrons.

The energy of the HOMO and LUMO, along with the gap between them (ΔE), are key quantum chemical descriptors used in QSAR models for toxicity. mdpi.comucsb.edu A low LUMO energy is consistently linked to higher mutagenicity and toxicity in nitroaromatics because it facilitates the electron transfer step that initiates their metabolic activation to toxic intermediates. mdpi.comresearchgate.net

Table 3: Illustrative Electronic Properties for a Representative Nitrobenzene (B124822) Analog

| Property | Symbol | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -7 to -9 eV | Relates to the ionization potential and susceptibility to electrophilic attack. mdpi.comucsb.edu |

| LUMO Energy | ELUMO | -1 to -3 eV | A lower value indicates greater ease of accepting an electron; correlates with higher toxicity/mutagenicity in nitroaromatics. mdpi.com |

| HOMO-LUMO Gap | ΔE | 4 to 6 eV | Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Chloro-2,5-dimethyl-3-nitrobenzene |

| 1-chloro-2-methyl-3-nitrobenzene |

| Aniline (B41778) |

| Nitrobenzene |

| 1,2-Dimethyl-3-nitrobenzene |

| Urea |

Frontier Molecular Orbital (FMO) Theory Applications and Energy Band Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov

In the context of nitroaromatic compounds, which serve as analogs, the electronic properties are significantly influenced by the interplay between the electron-withdrawing nitro group (-NO₂) and other substituents on the benzene (B151609) ring. nih.gov DFT calculations are commonly employed to determine the HOMO and LUMO energies and the resulting energy gap. For instance, a computational study on para-substituted nitrobenzene derivatives using the B3LYP/6-311+G(d,p) level of theory provides valuable data on how different functional groups modulate the frontier orbitals. Electron-withdrawing groups tend to lower the energy levels of both HOMO and LUMO, while electron-donating groups have the opposite effect. researchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap for para-Substituted Nitrobenzene Analogs Data obtained with B3LYP/6-311+G(d,p) level of theory.

| Substituent (para to -NO₂) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| -NH₂ | -5.77 | -2.69 | 3.08 |

| -OH | -6.21 | -2.87 | 3.34 |

| -CH₃ | -6.45 | -2.80 | 3.65 |

| -H | -6.76 | -2.99 | 3.77 |

| -Cl | -6.74 | -3.17 | 3.57 |

| -CHO | -7.11 | -3.58 | 3.53 |

| -CN | -7.21 | -3.67 | 3.54 |

| -NO₂ | -7.53 | -4.21 | 3.32 |

This table demonstrates that the properties of nitrobenzene molecules, including the energy gap, are controlled by the strong coupling between the nitro group and the para-substituents, mediated by the benzene ring. nih.gov Such data is invaluable for QSAR/QSPR studies, where the HOMO-LUMO gap can be used as a descriptor to predict properties like toxicity or reaction rates. nih.gov

Electron Affinity and Substituent Effects on Electron Distribution

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a fundamental measure of a compound's ability to accept an electron. For nitroaromatic compounds, EA is a particularly important parameter as their biological activity and toxicity are often linked to their capacity to undergo metabolic reduction, which begins with electron capture. The strong electron-withdrawing nature of the nitro group confers a relatively high electron affinity to the nitrobenzene scaffold.

Computational studies provide detailed insights into these substituent effects. For example, a quantum chemistry analysis of para-substituted nitrobenzene derivatives revealed how the electron-attracting ability of the nitro group is modulated by the substituent at the para position. researchgate.net The flow of electrons between the substituent and the ring, through both inductive and resonance effects, directly impacts the stability of the LUMO and, consequently, the molecule's electron affinity. openstax.org Experimental measurements of electron transfer equilibria in the gas phase have been used to determine the electron affinities for a wide range of substituted nitrobenzenes, providing a robust dataset for examining these effects. cdnsciencepub.com

Table 2: Experimental Electron Affinities for Selected Substituted Nitrobenzene Analogs

| Compound | Substituent(s) | Electron Affinity (kcal/mol) |

| Nitrobenzene | H | 22.5 |

| 4-Nitrotoluene | 4-CH₃ | 24.3 |

| 4-Chloronitrobenzene | 4-Cl | 27.5 |

| 3-Chloronitrobenzene | 3-Cl | 28.1 |

| 4-Cyanonitrobenzene | 4-CN | 34.6 |

| 3-Cyanonitrobenzene | 3-CN | 34.6 |

| 1,4-Dinitrobenzene | 4-NO₂ | 37.1 |

| 1,3-Dinitrobenzene | 3-NO₂ | 36.5 |

These quantitative data are crucial for developing QSAR models that can predict the biological or toxicological activities of nitroaromatic compounds, which are often correlated with their reduction potentials and electron affinities. nih.gov

Nuclear Quadrupole Resonance (NQR) Studies for Electric Field Gradients

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that provides highly sensitive information about the local electronic environment around a quadrupolar nucleus (a nucleus with a spin quantum number I ≥ 1). It measures the interaction between the nuclear electric quadrupole moment (eQ) and the surrounding electric field gradient (EFG) at the nucleus. The EFG is generated by the non-spherical distribution of electron density from bonding and non-bonding electrons. Consequently, NQR is an exceptional tool for probing the electronic structure, chemical bonding, and molecular charge distribution in crystalline solids. rsc.org

For analogs of this compound, the ³⁵Cl and ³⁷Cl isotopes (both with I = 3/2) and the ¹⁴N isotope (I = 1) are NQR-active nuclei. The resonance frequency in a ³⁵Cl NQR spectrum is directly proportional to the nuclear quadrupole coupling constant (NQCC), which is the product of the nuclear quadrupole moment and the magnitude of the principal component of the EFG tensor (q_zz). The NQCC is extremely sensitive to changes in the C-Cl bond's electronic character.

Substituents on the benzene ring, such as the nitro (-NO₂) and methyl (-CH₃) groups, significantly influence the EFG at the chlorine nucleus. The electron-withdrawing nitro group and the electron-donating methyl groups alter the charge distribution within the molecule, which in turn modifies the covalent and ionic character of the C-Cl bond. These modifications are directly reflected in the measured NQR frequencies. Therefore, NQR can be used to study the subtle electronic effects of these substituents. While specific NQR data for this compound or its close analogs are not readily found in the searched literature, the principles of the technique confirm its utility for investigating the electric field gradients in such solid-state systems. The unique NQR frequency for a given compound acts as a fingerprint, reflecting the specific electronic and structural arrangement within the crystal lattice.

Environmental Chemistry and Bioremediation of Halogenated Nitroaromatic Compounds, Including 1 Chloro 2,5 Dimethyl 3 Nitrobenzene

Occurrence and Environmental Release Pathways

The presence of HNCs in the environment is predominantly linked to human activities. nih.gov Understanding the sources and release pathways of compounds like 1-Chloro-2,5-dimethyl-3-nitrobenzene is crucial for assessing their environmental impact.

Halogenated nitroaromatic compounds, including various chloronitrobenzenes, are not known to occur naturally and are introduced into the environment primarily through industrial activities. nih.govnih.gov The principal source of environmental contamination is their production and use as chemical intermediates. nih.govnih.gov For instance, chloronitrobenzenes are synthesized through the nitration of chlorobenzene (B131634), a process that yields a mixture of isomers. nih.gov Similarly, this compound is likely produced through the nitration of 2-chloro-1,4-dimethylbenzene.

The primary release of these compounds into the environment occurs at chemical manufacturing plants where they are produced or used. nih.gov These releases can happen through various streams, including wastewater discharges and atmospheric emissions. nih.gov Improper handling, storage, and disposal of these chemicals can also contribute to environmental contamination, potentially affecting soil and groundwater. nih.govresearchgate.net For example, 2-chloronitrobenzene has been identified as a significant pollutant in groundwater near industrial sites. nih.gov Given their application in the synthesis of dyes, pesticides, and pharmaceuticals, the potential for environmental release exists at various stages of the product lifecycle. nih.govnih.gov

The environmental persistence of halogenated nitroaromatic compounds is a key factor in their potential for long-term environmental impact. Several structural and environmental factors contribute to their recalcitrance. nih.govnih.gov

The chemical structure of compounds like this compound is a primary determinant of their stability in the environment. The combination of a stable benzene (B151609) ring, an electron-withdrawing nitro group, and a halogen substituent renders these molecules resistant to degradation. nih.gov The nitro group, in particular, makes the aromatic ring less susceptible to oxidative degradation. nih.gov

The persistence of these compounds can be influenced by various environmental conditions in soil and water. Factors such as pH, temperature, microbial activity, and the presence of other organic matter can affect their degradation rates. The low water solubility and potential for sorption to soil particles can also influence their mobility and persistence in the environment. researchgate.net

Table 1: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

| Chemical Structure | |

| Aromatic Ring | The inherent stability of the benzene ring contributes to the compound's recalcitrance. nih.gov |

| Nitro Group | The electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation. nih.gov |

| Chlorine Substituent | The presence of a halogen can increase persistence and affect degradation pathways. |

| Environmental Conditions | |

| Soil and Sediment | Sorption to organic matter can decrease bioavailability and mobility, potentially increasing persistence. researchgate.net |

| Aqueous Environments | Low water solubility can limit dispersal but also microbial degradation. |

| Microbial Populations | The presence of adapted microorganisms can lead to biodegradation, reducing persistence. |

Abiotic Transformation Processes in Environmental Matrices

In the environment, this compound can undergo various abiotic transformation processes that can lead to its degradation or alteration into other compounds. These processes are influenced by environmental factors such as sunlight and the chemical composition of the surrounding matrix.

Photolytic degradation, or photolysis, is a process where light energy drives chemical reactions. For halogenated nitroaromatic compounds, photolysis can be a significant degradation pathway in surface waters and the atmosphere. The absorption of ultraviolet (UV) radiation can lead to the breakdown of these molecules.

Studies on related compounds, such as 4-chloronitrobenzene, have shown that photolytic degradation can be enhanced in the presence of a photocatalyst like titanium dioxide (TiO2). nih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the aromatic ring. nih.gov The degradation of 4-chloronitrobenzene under these conditions leads to the displacement of the chlorine atom and the nitro group, forming various phenolic intermediates and ultimately mineralizing to inorganic anions like chloride and nitrate. nih.gov It is plausible that this compound undergoes similar photolytic degradation pathways, especially in the presence of photocatalytic substances in the environment.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many organic compounds, hydrolysis can be a significant degradation pathway in aqueous environments. However, for chloronitrobenzenes, hydrolysis is generally not considered a major environmental fate process under typical environmental conditions (i.e., neutral pH). nih.gov The carbon-chlorine bond in aromatic compounds is generally resistant to hydrolysis.

Redox (reduction-oxidation) reactions can play a crucial role in the transformation of halogenated nitroaromatic compounds in the environment, particularly in anoxic (oxygen-deficient) conditions found in some soils, sediments, and groundwater. The nitro group of these compounds is susceptible to reduction.

Abiotic reduction of nitroaromatic compounds can be mediated by naturally occurring minerals. For instance, studies have shown that nitrobenzene (B124822) can be abiotically reduced to aniline (B41778) in the presence of reduced smectite clays, which contain structural Fe(II). nih.gov This transformation involves the transfer of electrons from the reduced iron in the clay mineral to the nitro group of the organic compound. nih.gov It is therefore likely that this compound could undergo similar abiotic reduction in environments rich in reduced iron minerals, leading to the formation of 3-amino-1-chloro-2,5-dimethylbenzene.

Biotransformation and Biodegradation Studies

While specific biotransformation and biodegradation studies on this compound are not extensively documented in publicly available research, the metabolic fate of this compound can be inferred from the numerous studies conducted on related halogenated nitroaromatic compounds. Bacteria and fungi have evolved diverse catabolic pathways to degrade these persistent environmental pollutants. nih.govcapes.gov.br The general strategies involve initial transformation reactions that either reduce the nitro group or remove one of the substituents (chloride or nitro group) from the aromatic ring, making the molecule susceptible to further degradation. nih.gov

Microbial Degradation Mechanisms (Bacterial and Fungal Pathways)

Microorganisms, particularly bacteria and fungi, are capable of utilizing a variety of halogenated nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation pathways are broadly categorized as either oxidative or reductive.

Bacterial Pathways: Bacteria have developed sophisticated mechanisms to mineralize chloronitrobenzene isomers and other related compounds. nih.govresearchgate.net The initial attack on the molecule can occur through several routes:

Oxidative Removal of the Nitro Group: In many aerobic bacteria, the degradation is initiated by a dioxygenase enzyme that catalyzes the removal of the nitro group as nitrite (B80452). nih.gov For example, the degradation of 2,4-dinitrotoluene (B133949) by Burkholderia sp. involves a dioxygenase that removes a nitro group to form methylnitrocatechols, which are then further metabolized. nih.gov

Reductive Transformation of the Nitro Group: A more common strategy involves the reduction of the nitro group. nih.gov This can be a partial reduction to a hydroxylamino group, which may then undergo rearrangement, or a complete reduction to an amino group. nih.govnih.gov A strain of Comamonadaceae, LW1, was found to mineralize 1-chloro-4-nitrobenzene (B41953) by first reducing the nitro group to a hydroxylamino substituent, which is followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. nih.gov In another example, Pseudomonas putida HS12 was observed to transform 3- and 4-chloronitrobenzenes (CNBs) into chloro-2-hydroxyacetanilides through partial reduction and subsequent acetylation. nih.gov

Dehalogenation: Some bacteria can initiate degradation by removing the halogen substituent. This can be an oxidative process catalyzed by mono- or dioxygenases or a hydrolytic cleavage. asm.orgnih.gov

Fungal Pathways: Filamentous fungi, especially white-rot fungi, are highly effective in degrading complex and recalcitrant organic pollutants like halogenated nitroaromatics. researchgate.netsphinxsai.com Their efficacy stems from several key advantages:

Extensive Mycelial Networks: Fungi grow as extensive mycelial networks that can penetrate solid matrices like soil, allowing them to access and immobilize pollutants. mdpi.commdpi.com

Non-specific Extracellular Enzymes: White-rot fungi such as Phanerochaete chrysosporium and Trametes versicolor secrete powerful, non-specific lignin-modifying enzymes, including lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. researchgate.netsphinxsai.com These enzymes have a low substrate specificity and can degrade a wide array of organopollutants whose structures are similar to lignin. sphinxsai.com

Studies have shown that fungi can effectively degrade chlorinated nitrophenols, which are structurally related to this compound. mdpi.com

| Microorganism | Compound Degraded | Key Findings |

| Bacteria | ||

| Comamonadaceae strain LW1 | 1-Chloro-4-nitrobenzene (1C4NB) | Utilizes 1C4NB as a sole source of carbon, nitrogen, and energy; degradation proceeds via reduction of the nitro group and Bamberger rearrangement. nih.gov |

| Pseudomonas putida HS12 | 3-Chloronitrobenzene & 4-Chloronitrobenzene | Transforms CNBs to 5- and 4-chloro-2-hydroxyacetanilide by cometabolism. nih.gov |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol (B164951) | Capable of completely degrading 0.4 mM of the compound within 96 hours by cleaving both nitrogen and halogen groups. mdpi.com |

| Ralstonia sp. JS705 | Chloronitrobenzene isomers | An engineered strain capable of mineralizing all three isomers of chloronitrobenzene. researchgate.net |

| Fungi | ||

| Caldariomyces fumago | 2-Chloro-4-nitrophenol (2C4NP) | Degraded 1 mM concentration of 2C4NP; transformed ~82% of 0.3 mM 2C4NP within 72 hours, reducing toxicity by 77%. mdpi.com |

| Phanerochaete chrysosporium | TNT (2,4,6-trinitrotoluene) | Capable of completely mineralizing TNT. capes.gov.br Also effective in degrading a wide range of toxic aromatic pollutants. tandfonline.com |

Enzymatic Pathways for Dehalogenation and Nitro Group Reduction

The biodegradation of halogenated nitroaromatics is driven by specific enzymatic reactions that target the nitro and halogen functional groups.

Nitro Group Reduction: The reduction of the nitro group is a critical metabolic pathway for a wide range of nitroaromatic compounds. nih.govacs.orgnih.gov This process is catalyzed by a group of enzymes known as nitroreductases. nih.gov

Mechanism: The reaction involves a six-electron reduction of the nitro group (NO₂) to an amino group (NH₂). This proceeds through highly reactive intermediates, including a nitroso (NO) and a N-hydroxylamino (NHOH) functional group. nih.govacs.orgnih.gov

Enzymes Involved: Nitroreductase activity is found in a variety of enzymes that can donate electrons, such as NADPH-dependent flavoenzymes (e.g., NADPH: P450 oxidoreductase) and cytochrome P450 enzymes. nih.govacs.orgnih.gov These enzymes can transfer electrons either one at a time (radical mechanism) or two at a time (hydride transfer). nih.gov The reduction of the nitroso intermediate to the hydroxylamino intermediate is typically very fast. nih.gov

Dehalogenation: The removal of the chlorine atom from the aromatic ring, or dehalogenation, is another key enzymatic step. This can occur through several mechanisms:

Oxidative Dehalogenation: This process is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate, leading to the formation of a catecholic product and the release of the halide ion. nih.gov

Hydrolytic Dehalogenation: In this pathway, a halogenase enzyme replaces the halogen atom with a hydroxyl group from water. asm.orgnih.gov For instance, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. CBS3 has been shown to convert 1-chloro-2,4-dinitrobenzene (B32670) to 2,4-dinitrophenol. asm.orgnih.govnih.gov

Reductive Dehalogenation: Under anaerobic conditions, the halogen substituent can be removed and replaced with a hydrogen atom. This is a common pathway in the anaerobic degradation of chloroaromatic compounds. researchgate.net

| Enzyme Class | Function | Mechanism/Example |

| Nitroreductases | Reduction of nitro group (NO₂) to amino group (NH₂) | A six-electron reduction proceeding via nitroso and N-hydroxylamino intermediates. Catalyzed by flavoenzymes, P450s, etc. nih.govacs.orgnih.gov |

| Dioxygenases | Oxidative dehalogenation or nitro group removal | Incorporate O₂ into the aromatic ring, leading to hydroxylation and elimination of the substituent (Cl⁻ or NO₂⁻). nih.govnih.gov |

| Halogenases | Hydrolytic dehalogenation | Replace a halogen atom with a hydroxyl group. Example: 4-Chlorobenzoate dehalogenase converts 1-chloro-2,4-dinitrobenzene to 2,4-dinitrophenol. asm.orgnih.gov |

| Monooxygenases | Oxidative degradation | Catalyze the elimination of nitro groups as nitrite by adding a single oxygen atom. researchgate.net |

Mycoremediation Potential for Halogenated Pollutants

Mycoremediation, the use of fungi to decontaminate the environment, is a highly promising technology for treating sites contaminated with persistent organic pollutants, including halogenated compounds. mdpi.comwikipedia.org

The unique physiology and enzymatic machinery of fungi make them particularly well-suited for this task. White-rot fungi are considered premier organisms for mycoremediation because their powerful ligninolytic enzyme systems are non-specific and can co-metabolically degrade a vast range of pollutants. sphinxsai.comresearchgate.net The extensive, penetrating mycelial networks of fungi allow them to colonize and act upon contaminants within complex matrices like soil. mdpi.commdpi.com

Research has demonstrated the significant potential of fungi to not only degrade halogenated pollutants but also to reduce their ecotoxicity. A study on the fungus Caldariomyces fumago showed its ability to degrade chlorinated and fluorinated nitrophenols. mdpi.com The degradation of 2-chloro-4-nitrophenol (2C4NP) by C. fumago resulted in a substantial reduction in the toxicity of the compound, highlighting the potential for mycoremediation to create less harmful byproducts. mdpi.com

| Parameter | 2-Chloro-4-nitrophenol (2C4NP) Degradation by C. fumago |

| Initial Concentration | 0.3 mM (52 mg/L) |

| Parent Compound Transformation | ~82% within 72 hours |

| Initial Toxicity Units (TU) | 35 |

| Toxicity Units after 72h | 8 |

| Toxicity Reduction | 77% |

| (Data sourced from a study on the mycodegradation of halogenated nitroaromatic compounds by Caldariomyces fumago). mdpi.com |

The success of mycoremediation relies on selecting the appropriate fungal species for the target pollutant and optimizing environmental conditions to enhance fungal growth and enzymatic activity. tandfonline.comresearchgate.net

Environmental Monitoring and Advanced Analytical Techniques for Detection (general)

Effective remediation of sites contaminated with halogenated nitroaromatic compounds requires robust environmental monitoring and sensitive analytical techniques for their detection and quantification. A variety of methods are employed, ranging from established laboratory techniques to novel sensor-based approaches.

Conventional analytical methods for identifying and quantifying nitroaromatic compounds in environmental samples (soil, water) typically involve a separation step followed by detection.

Gas Chromatography (GC): GC is widely used for the separation of volatile and semi-volatile organic compounds. When coupled with detectors like Mass Spectrometry (GC-MS), it provides high sensitivity and specificity for identifying unknown halogenated compounds. nih.gov Other detectors include electrolytic conductivity and flame ionization. who.int

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile and thermally unstable compounds. It is often used to monitor the progress of biodegradation by separating the parent compound from its various metabolites. nih.govnih.gov

In recent years, there has been significant development in advanced analytical techniques that offer rapid, sensitive, and sometimes field-portable detection capabilities.

Spectroscopic Techniques: Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural characterization of pollutants and their biotransformation products. omicsonline.orgspectroscopyonline.com

Fluorescence Quenching Sensors: This technique has emerged as a highly sensitive method for detecting nitroaromatic compounds. nih.gov It relies on the principle that electron-deficient nitroaromatics can interact with fluorescent materials (fluorophores) and "quench" or decrease their light emission. nih.govwestmont.edu Researchers have developed various fluorescent sensors using luminescent polymers or even natural pigments like chlorophyll. westmont.eduacs.org The degree of quenching can be correlated to the concentration of the nitroaromatic analyte, enabling quantitative detection. westmont.edu This method is attractive due to its high sensitivity, rapid response, and potential for use in portable, real-time detection devices. nih.gov

| Technique | Principle | Application in Pollutant Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and boiling point, followed by detection based on mass-to-charge ratio. | "Gold standard" for identification and quantification of volatile and semi-volatile organic pollutants, including unknown halogenated compounds. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase under high pressure. | Analysis of non-volatile or thermally labile compounds; used to track parent compounds and metabolites during degradation studies. nih.govnih.gov |

| Fluorescence Quenching Spectroscopy | The emission of a fluorescent sensor is decreased (quenched) upon interaction with an analyte (e.g., a nitroaromatic compound). | Highly sensitive detection of nitroaromatics. Can be used in solution or on solid-state "dip-strip" sensors for rapid screening. nih.govwestmont.eduacs.org |

| FT-IR & NMR Spectroscopy | Measures the absorption of infrared light or the magnetic properties of atomic nuclei, respectively, to elucidate molecular structure. | Structural confirmation of parent compounds and identification of unknown metabolites formed during biotransformation. omicsonline.orgspectroscopyonline.com |

Biological Activity and Mechanistic Toxicology of Nitrobenzene Derivatives Excluding Dosage/administration

Spectrum of Biological Activities of Nitro Compounds

The nitro group serves as a critical functional moiety, or scaffold, in the synthesis of new bioactive molecules, conferring a broad spectrum of biological activities. encyclopedia.pubnih.govresearchgate.net These compounds are not only prevalent in industrial applications as pesticides and dyes but also as active substances in numerous pharmaceuticals. taylorandfrancis.comnih.gov

Nitro-containing molecules have historically been a cornerstone in treating infections caused by various microorganisms. encyclopedia.pubnih.gov Halogenated nitro compounds, in particular, are noted for their activity as antibacterial and antifungal agents. nih.gov The presence of a nitro group, often in conjunction with halogens like chlorine, can significantly enhance antibacterial efficacy. nih.gov

The antimicrobial action of many nitro compounds is a primary area of their reported biological activity. researchgate.net For instance, certain mono-halogenated nitro compounds have demonstrated notable anti-staphylococcal activity. researchgate.net The mechanism often involves the intracellular reduction of the nitro group, which generates toxic intermediates that can lead to cellular damage and death in microorganisms. encyclopedia.pubnih.gov This process is catalyzed by nitroreductase enzymes found in various bacteria and fungi. nih.gov

Table 1: Antimicrobial Spectrum of Nitro Compounds

| Activity Type | Target Microorganisms | General Mechanism |

|---|---|---|

| Antibacterial | Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa, H. pylori) | Reduction of the nitro group to toxic intermediates, DNA damage. encyclopedia.pubnih.gov |

| Antifungal | Candida spp. | Generation of reactive species, disruption of cellular processes. nih.govnih.govresearchgate.net |

This table provides a generalized overview of the antimicrobial activities attributed to the class of nitro compounds.

Beyond their antimicrobial effects, nitro compounds exhibit a diverse array of pharmacological activities. encyclopedia.pubnih.govresearchgate.net They are found in drugs developed for a multitude of therapeutic applications, highlighting the versatility of the nitro group in medicinal chemistry. nih.govmdpi.com

Antineoplastic Agents: Nitro-containing drugs such as flutamide (B1673489) and nilutamide (B1683758) are used in cancer therapy. They function by inhibiting the action of androgens, which can slow the growth of certain prostate cancer cells. nih.gov

Antihypertensive Agents: Certain nitrobenzene (B124822) derivatives, like nifedipine, act as selective calcium channel blockers. By inhibiting the influx of calcium ions into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure. nih.gov

Antiparasitic Agents: Nitrophenolic compounds have been utilized as antiparasitic agents in veterinary medicine. nih.gov The toxicity of the nitro group, when selectively targeted towards parasites, forms the basis of this therapeutic action. researchgate.net

Anxiolytics: The inclusion of a nitro group in the structure of benzodiazepines can enhance their therapeutic, hypnotic, and anxiolytic effects. nih.gov

Table 2: Diverse Pharmacological Roles of Nitro Compounds

| Pharmacological Class | Example Compound Class | Therapeutic Application |

|---|---|---|

| Antineoplastic | Phenylpropanamide derivatives (e.g., Flutamide) | Prostate Cancer nih.gov |

| Antihypertensive | Nifedipine derivatives | High Blood Pressure nih.gov |

| Antiparasitic | Nitrophenolic compounds (e.g., Disophenol) | Helminth infections in animals nih.gov |

This table summarizes some of the key pharmacological applications of compounds containing a nitro group.

Molecular Mechanisms of Bioactivity and Interaction with Biomolecules

The biological effects of nitroaromatic compounds are a direct consequence of the unique electronic properties conferred by the nitro group. This functional group governs how these molecules interact with biological systems at a molecular level.

The nitro group is often described as a "double-edged sword" in medicinal chemistry, functioning as both a pharmacophore (a molecular feature responsible for a drug's therapeutic activity) and a toxicophore (a feature responsible for toxicity). nih.govsvedbergopen.comresearchgate.net

As a pharmacophore , the strong electron-withdrawing nature of the nitro group can alter the electronic distribution within a molecule. nih.govsvedbergopen.com This property can enhance interactions with specific biological targets, such as enzymes or receptors, leading to a desired therapeutic effect. nih.gov The nitro group's ability to participate in redox reactions is also central to the activity of many antimicrobial and antiparasitic drugs. researchgate.net

As a toxicophore , the same redox cycling that provides therapeutic benefits is also responsible for the inherent toxicity of nitro compounds. researchgate.netmdpi.com The metabolic reduction of the nitro group can generate reactive and toxic intermediates. svedbergopen.comscielo.br This dual role makes the nitro group a feature of significant interest and caution for medicinal chemists. nih.gov

The interaction of nitroaromatic compounds with proteins is a key aspect of their biological activity and distribution within the body. researchgate.net A drug's efficacy and its potential for interaction are influenced by the degree to which it binds to plasma proteins like albumin. wikipedia.org

The electron-deficient nature of the nitrogen atom in the nitro group creates a region of positive electrostatic potential, known as a "π-hole." nih.gov This allows for attractive, noncovalent interactions with electron-rich lone pairs on oxygen or sulfur atoms found in protein backbones or amino acid side chains. nih.gov These π-hole interactions can have an energy of approximately -5 kcal/mol and are implicated in the binding affinity and inhibitory action of numerous nitroaromatic drugs. nih.gov

Mechanistic Toxicology of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is a significant concern due to their widespread industrial use and potential for environmental contamination. researchgate.netresearchgate.net Many are considered potent toxins, with potential mutagenic and carcinogenic effects. researchgate.netnih.gov

The primary mechanism of toxicity involves the metabolic activation, or bioreduction, of the nitro group. scielo.brnih.gov This process is often catalyzed by cellular enzymes such as nitroreductases. nih.gov The reduction proceeds through several stages, generating highly reactive intermediates:

One-Electron Reduction: The nitro group (NO₂) accepts an electron to form a nitro radical anion (NO₂⁻•). This species is unstable and can react with molecular oxygen to regenerate the parent nitro compound, while producing a superoxide (B77818) radical (O₂⁻•). This futile cycling leads to the generation of reactive oxygen species (ROS). nih.govnih.gov

Formation of Reactive Intermediates: Further reduction of the nitro group can produce nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates. nih.gov

Cellular Damage: These reactive intermediates, particularly the hydroxylamine and the ROS generated, are the main drivers of toxicity. They can covalently bind to and damage critical cellular macromolecules, including proteins and DNA. svedbergopen.comisaac-scientific.com This can lead to mutations, carcinogenicity, and cell death. encyclopedia.pubnih.govsvedbergopen.com

This cascade of events results in a state of oxidative stress , where the production of ROS overwhelms the cell's antioxidant defenses. nih.gov Studies on nitrobenzene and its chlorinated derivatives have shown they can intensify lipid peroxidation in tissues, a key indicator of oxidative stress. documentsdelivered.com The electrophilic nature of these compounds and their metabolites underlies their toxic potential. taylorandfrancis.com

Mutagenic and Carcinogenic Effects: Mechanistic Basis

Nitroaromatic compounds are widely recognized for their potential mutagenic and carcinogenic properties. ca.gov The mechanism underlying these effects is primarily linked to the metabolic reduction of the nitro group. In biological systems, enzymes such as nitroreductases can reduce the nitro group to form a series of reactive intermediates, including nitroso and N-hydroxylamino derivatives.

These reactive metabolites are electrophilic and can form covalent adducts with cellular macromolecules, most critically with DNA. The formation of DNA adducts can lead to errors in DNA replication and transcription, resulting in mutations. If these mutations occur in critical genes that regulate cell growth and division, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.

For instance, studies on various nitroaromatic compounds have demonstrated their ability to induce mutations in bacterial assays, such as the Salmonella typhimurium (Ames) test, and to cause chromosomal aberrations and DNA strand breaks in mammalian cells in vitro. ca.gov The carcinogenicity of some nitroaromatic compounds has been confirmed in animal bioassays, where they have been shown to induce tumors in various organs. ca.govoecd.org The specific carcinogenic potential of 1-chloro-2,5-dimethyl-3-nitrobenzene has not been definitively established, but based on its structure, it is a compound of concern.

Table 1: General Mechanistic Steps in Mutagenicity of Nitroaromatic Compounds

| Step | Description |

| Metabolic Activation | Enzymatic reduction of the nitro group to form reactive intermediates (e.g., nitroso, N-hydroxylamino derivatives). |

| Macromolecular Binding | Covalent binding of reactive metabolites to cellular macromolecules, particularly DNA, to form adducts. |

| Genetic Damage | Induction of mutations, chromosomal aberrations, and DNA strand breaks due to the formation of DNA adducts. |

| Carcinogenesis | Initiation of cancer through mutations in critical genes controlling cell growth and differentiation. |

Influence of Reduction Potential on Cytotoxicity and Biological Impact

The cytotoxicity of nitroaromatic compounds is strongly correlated with their one-electron reduction potential. The ease with which the nitro group can accept an electron to form a nitro anion radical is a critical determinant of its biological activity. A more positive reduction potential indicates that the compound is more easily reduced and, consequently, more likely to be cytotoxic.

The formation of the nitro anion radical is the initial step in a process called redox cycling. Under aerobic conditions, this radical can transfer its extra electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide radical. This process can occur repeatedly, leading to the continuous generation of reactive oxygen species (ROS). This futile cycling of the parent compound leads to the depletion of cellular reducing equivalents, such as NADPH, and the induction of oxidative stress.

Under hypoxic (low oxygen) conditions, the nitro anion radical can undergo further reduction to form the cytotoxic nitroso and N-hydroxylamino intermediates that can bind to cellular macromolecules, as described in the previous section. Therefore, the reduction potential not only influences the rate of formation of the initial radical but also dictates the subsequent toxicological pathways.

Induction of Oxidative Stress in Biological Systems

As mentioned above, a primary mechanism of toxicity for nitroaromatic compounds is the induction of oxidative stress. The continuous production of superoxide radicals through redox cycling can overwhelm the cell's antioxidant defense systems. Superoxide can be converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical.

These ROS can cause widespread damage to cellular components, including:

Lipid peroxidation: Damage to cell membranes, leading to impaired function and integrity.

Protein oxidation: Alteration of protein structure and function, including enzymes and structural proteins.

DNA damage: Oxidation of DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine) and induction of strand breaks.

The cellular response to oxidative stress involves the upregulation of antioxidant enzymes and stress response proteins. However, if the level of oxidative stress is too high or prolonged, it can lead to cell death through apoptosis or necrosis. Studies on related compounds like chlorobenzene (B131634) have shown that they can induce the expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1). nih.gov

Table 2: Key Events in Oxidative Stress Induction by Nitroaromatic Compounds

| Event | Consequence |

| Redox Cycling | Continuous generation of superoxide radicals. |

| ROS Formation | Production of hydrogen peroxide and hydroxyl radicals. |

| Cellular Damage | Lipid peroxidation, protein oxidation, and DNA damage. |

| Cellular Response | Upregulation of antioxidant defenses. |

| Cytotoxicity | Cell death via apoptosis or necrosis if antioxidant capacity is exceeded. |

Structure-Activity Relationships in Biological Contexts

The biological activity of nitroaromatic compounds is significantly influenced by the nature and position of other substituents on the aromatic ring. These substituents can affect the electronic properties of the molecule, its lipophilicity, and its steric characteristics, all of which can modulate its toxicological profile.

Lipophilicity: The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. Increased lipophilicity can enhance a compound's ability to cross cell membranes and accumulate in fatty tissues, which can influence its distribution and metabolism.

Steric Factors: The size and position of substituents can affect the ability of the nitro group to interact with the active site of metabolizing enzymes. Steric hindrance from bulky groups near the nitro group can inhibit its reduction and thus decrease the compound's biological activity. The ortho-position of the methyl group relative to the nitro group in this compound could potentially influence the rate of its metabolic activation.

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have been conducted to develop models that can predict their toxicity based on these physicochemical properties. These studies have confirmed the importance of parameters such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which is related to the reduction potential, in determining the toxicological outcomes.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chlorinated nitroaromatic compounds is a cornerstone of the chemical industry, providing building blocks for pharmaceuticals, agrochemicals, and dyes. researchgate.netepa.gov Traditional methods for producing compounds like 1-Chloro-2,5-dimethyl-3-nitrobenzene often rely on harsh reaction conditions. Future research should focus on developing greener and more efficient synthetic routes.

Emerging methodologies that could be applied and optimized for this specific compound include:

Photocatalysis: Recent studies have demonstrated the use of photocatalysts, such as Cadmium Sulfide (CdS) supported on Metal-Organic Frameworks (MOFs), for the selective reduction of nitroaromatics. rsc.org Investigating similar light-mediated reactions could offer a more sustainable pathway to synthesize derivatives of this compound under mild conditions. rsc.org

Solvent-Free Reactions: The development of solvent-free synthesis is a significant step towards green chemistry. researchgate.net Exploring nucleophilic aromatic substitution reactions under solvent-free conditions for this compound could lead to higher yields, reduced waste, and lower environmental impact. researchgate.net

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for the synthesis of related molecules. researchgate.net Applying microwave irradiation to the synthesis of this compound could provide a more rapid and energy-efficient alternative to conventional heating methods. researchgate.net

A comparative table of potential synthetic methods is presented below.

| Methodology | Potential Advantages | Research Focus for this compound |

| Photocatalysis | Utilizes visible light, mild reaction conditions, sustainable. rsc.org | Development of specific photocatalysts, optimization of solvent and reaction parameters for selectivity. rsc.org |

| Solvent-Free Synthesis | Reduces solvent waste, potentially higher yields, environmentally friendly. researchgate.net | Investigation of suitable catalysts and reaction conditions for nucleophilic aromatic substitution. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. researchgate.net | Optimization of microwave parameters to maximize yield and purity. |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work. mit.eduresearchgate.net For this compound, advanced computational modeling represents a critical area for future investigation.

Key research directions include:

Quantum Mechanical Simulations: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its stability and potential reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in various solvents or interacting with biological macromolecules. ecust.edu.cn This can help predict its solubility, transport properties, and potential binding affinities. ecust.edu.cn

Predictive Toxicology: By developing Quantitative Structure-Activity Relationship (QSAR) models, it may be possible to predict the toxicity of this compound based on its structural features and comparison with related compounds.

The table below summarizes key properties of related compounds that can serve as a basis for computational models.

| Compound | Molecular Weight ( g/mol ) | Log Kow | Water Solubility (mg/L) |

| 1-Chloro-2-nitrobenzene | 157.55 | 2.24 oecd.org | 441 at 20°C oecd.org |

| 1-Chloro-3-nitrobenzene | 157.55 | 2.46 virtualchemistry.org | |

| 1-Chloro-2,5-dimethyl-4-nitrobenzene | 185.61 |

Innovative Bioremediation Strategies for Environmental Contaminants

Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread industrial use and potential toxicity. epa.gov For instance, the related compound 1-chloro-2-methyl-3-nitrobenzene is considered a harmful pollutant due to its toxicity to aquatic life. researchgate.netnih.gov It is crucial to develop effective strategies for the remediation of environments contaminated with these chemicals.

Future research should focus on:

Microbial Degradation: Identifying and engineering microorganisms, such as bacteria and fungi, that can break down this compound is a promising bioremediation approach. researchgate.net The initial step in the biodegradation of many nitroaromatics is the reduction of the nitro group to an amino group, which can occur under anaerobic conditions. researchgate.net

Phytoremediation: Investigating the potential of certain plant species to absorb, accumulate, and detoxify this compound from soil and water.

Enzymatic Bioremediation: Isolating and immobilizing specific enzymes, such as nitroreductases, that can catalyze the degradation of this compound into less harmful substances. researchgate.net

Magnetic Biochar: The use of magnetic biochar has shown promise for the remediation of nitrobenzene (B124822) from water, offering an efficient way to remove pollutants and regenerate the adsorbent material. researchgate.net This technology could be adapted for the removal of this compound. researchgate.net

Elucidation of Complex Biological Pathways and Interactions

Understanding the interaction of this compound with biological systems is paramount for assessing its potential toxicological effects and for any future pharmaceutical applications. The substance may have effects on the blood, potentially leading to the formation of methaemoglobin. ilo.org

Key areas for future investigation include:

Metabolic Pathways: Identifying the metabolic fate of this compound in various organisms, including humans. This involves characterizing the enzymes responsible for its transformation and identifying the resulting metabolites.